3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C15H13Cl2N3OS. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes involved in cell division and growth .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 3-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
- 3-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Uniqueness
3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of both the 2,4-dichlorobenzyl and 2-methoxyphenyl groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
Properties
Molecular Formula |
C16H14Cl2N4OS |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14Cl2N4OS/c1-23-14-5-3-2-4-12(14)15-20-21-16(22(15)19)24-9-10-6-7-11(17)8-13(10)18/h2-8H,9,19H2,1H3 |
InChI Key |
FJBRKEUEWJZGHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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